molecular formula C8H8O4 B583785 Vanillic Acid-13C6 CAS No. 201612-56-8

Vanillic Acid-13C6

Cat. No.: B583785
CAS No.: 201612-56-8
M. Wt: 174.102
InChI Key: WKOLLVMJNQIZCI-WBJZHHNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillic Acid-13C6 is a 13C-isotope labeled version of vanillic acid, a natural organic acid found in vanilla. The chemical formula of this compound is C8H7(13COOH)3, and it appears as a white crystalline solid with a weak aroma at room temperature. It is primarily used in isotope tracing experiments in research and analysis .

Preparation Methods

Vanillic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the initial synthesis of benzoic acid containing the 13C isotope. This benzoic acid is then reacted with 3-methoxyphenol through esterification to produce this compound . Another method involves the oxidation of vanillin using silver oxide, which yields vanillic acid . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Vanillic Acid-13C6 undergoes various chemical reactions, including:

    Oxidation: Vanillic acid can be oxidized to produce vanillin, a valuable flavoring agent.

    Reduction: Reduction of vanillic acid can yield vanillyl alcohol.

    Substitution: Vanillic acid can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents like sodium borohydride. The major products formed from these reactions include vanillin and vanillyl alcohol .

Scientific Research Applications

Vanillic Acid-13C6 has a wide range of scientific research applications:

Mechanism of Action

Vanillic Acid-13C6 exerts its effects through various molecular targets and pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation and immune responses. Additionally, vanillic acid inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .

Comparison with Similar Compounds

Vanillic Acid-13C6 is unique due to its 13C-isotope labeling, which makes it particularly useful for tracing experiments. Similar compounds include:

This compound stands out due to its specific application in isotope tracing, providing valuable insights into chemical and biological processes.

Properties

CAS No.

201612-56-8

Molecular Formula

C8H8O4

Molecular Weight

174.102

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

WKOLLVMJNQIZCI-WBJZHHNVSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Synonyms

4-Hydroxy-3-methoxybenzoic Acid-13C6;  2-Methoxy-4-carboxyphenol-13C6;  3-Methoxy-4-hydroxybenzoic Acid-13C6;  NSC 3987-13C6;  NSC 674322-13C6;  VA-13C6;  m-Methoxy-p-hydroxybenzoic Acid-13C6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.